2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a heterocyclic aromatic compound. It is a deuterated form of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, which is known for its association with the formation of carcinogenic and mutagenic heterocyclic amines in cooked meats . This compound is used in various scientific research applications due to its unique properties.
Mechanism of Action
Target of Action
Similar compounds are known to interact with dna .
Mode of Action
ATQ is a heterocyclic aromatic compound associated with the formation of carcinogenic/mutagenic heterocyclic amines . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively, to a metabolite that reacts with DNA to form adducts .
Biochemical Pathways
It is known to be involved in the formation of dna adducts, which can lead to mutations and potentially cancer .
Pharmacokinetics
Similar compounds are known to be metabolized by the liver enzymes cyp1a2 and n-acetyltransferase 2 .
Result of Action
The molecular and cellular effects of ATQ’s action include the formation of DNA adducts, which can lead to mutations and potentially cancer .
Action Environment
It is known that the compound is found in high-temperature cooked fish and meats , suggesting that dietary and cooking practices may influence exposure levels.
Biochemical Analysis
Biochemical Properties
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has demonstrated a broad range of applications in scientific research . It is believed to interact with the amino acid tryptophan and the enzyme cytochrome P450 . Furthermore, it exhibits interactions with other proteins and enzymes, including thioredoxin reductase and glutathione reductase . As a consequence, it has been discovered to inhibit the activity of certain enzymes, such as thioredoxin reductase and glutathione reductase .
Cellular Effects
In addition to its diverse molecular interactions, this compound has exhibited anti-inflammatory and antioxidant effects . It has also demonstrated the ability to modulate the expression of specific genes, particularly those involved in apoptosis and cell cycle regulation .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found that MeIQx (200 and 400 ppm in the diet) induces tumor formation in rats
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves the incorporation of deuterium atoms into the parent compound. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and aldehyde.
Cyclization: The intermediate compounds undergo cyclization to form the imidazoquinoxaline core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the imidazoquinoxaline core .
Scientific Research Applications
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has a broad range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of heterocyclic amines.
Biology: Studied for its interactions with DNA and its role in mutagenesis.
Medicine: Investigated for its potential carcinogenic effects and mechanisms of action.
Industry: Utilized in the development of sensors for detecting carcinogenic compounds in food products.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: Another heterocyclic amine found in cooked meats, known for its carcinogenic properties.
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoline: Similar structure but with a quinoline core, also associated with mutagenic effects.
Uniqueness
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to the presence of deuterium atoms, which can be used in isotope labeling studies. This allows for more precise tracking of the compound in metabolic and pharmacokinetic studies, providing valuable insights into its behavior and effects .
Biological Activity
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 (also known as MeIQx-d3) is a deuterated derivative of the heterocyclic amine 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (MeIQx), which is recognized for its mutagenic and carcinogenic properties. This compound is primarily formed during the cooking of meat at high temperatures and has been extensively studied for its biological activities, particularly in relation to mutagenesis and cancer risk.
- Chemical Formula : C12H10D3N5
- Molecular Weight : 230.28 g/mol
- CAS Number : 1216997-87-3
- IUPAC Name : 4,8-dimethyl-3-(methyl-d3)-3H-imidazo[4,5-f]quinoxalin-2-amine
Mutagenicity and Carcinogenicity
Research has shown that MeIQx is one of the most potent mutagens found in cooked meats. It undergoes bioactivation through metabolic processes involving cytochrome P450 enzymes, leading to the formation of DNA adducts which are critical in the initiation of cancer. Specifically, studies have indicated that:
- The N-hydroxylation of MeIQx is catalyzed by cytochrome P450 enzymes, followed by O-acetylation mediated by N-acetyltransferase (NAT2) .
- The resultant DNA adducts, particularly deoxyguanosine-C8-MeIQx, are formed in a concentration-dependent manner and correlate strongly with mutagenesis .
Case Studies
- Study on Acetylator Phenotypes : A study involving transfected Chinese hamster ovary cells demonstrated that cells expressing the rapid acetylator phenotype (NAT24) exhibited significantly higher levels of MeIQx-induced DNA adducts compared to those with the slow acetylator phenotype (NAT25B). This suggests a genetic predisposition influencing susceptibility to MeIQx-related mutagenesis .
- Epidemiological Correlations : Epidemiological studies have linked high dietary intake of heterocyclic amines like MeIQx with increased cancer risks in populations with certain NAT2 genotypes. Rapid acetylators show a higher frequency of cancers associated with these compounds .
Metabolic Pathways
The metabolism of MeIQx involves several key steps:
- Hydroxylation : Catalyzed by cytochrome P450 enzymes.
- Acetylation : N-acetyltransferases convert N-hydroxy-MeIQx into reactive intermediates.
- DNA Binding : These intermediates form stable adducts with DNA bases, leading to mutations.
Toxicological Implications
The presence of MeIQx in cooked foods raises concerns about dietary exposure and its implications for public health. The compound's ability to form DNA adducts suggests a mechanism through which dietary habits could influence cancer risk.
Summary Table of Key Findings
Property | Details |
---|---|
Mutagenicity | Highly mutagenic; forms DNA adducts |
Carcinogenicity | Linked to increased cancer risk |
Metabolic Activation | Involves cytochrome P450 and NAT2 enzymes |
Genetic Influence | NAT2 genotype affects susceptibility |
Dietary Sources | Primarily from cooked meats |
Properties
IUPAC Name |
4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZSIJHHPMHKQI-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.